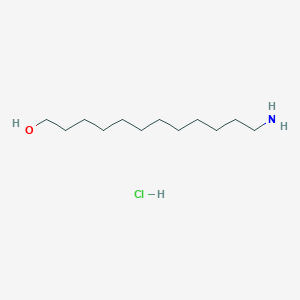
12-Aminododecan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
12-Aminododecan-1-ol hydrochloride: is an organic compound with the molecular formula C12H27NO.HCl . It is a white to almost white powder or crystalline substance. This compound is primarily used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: 12-Aminododecan-1-ol hydrochloride can be synthesized through the reaction of 12-Aminododecanol with hydrochloric acid. The reaction typically involves dissolving 12-Aminododecanol in a suitable solvent such as methanol, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and the product is obtained by evaporating the solvent and recrystallizing the residue from a suitable solvent.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions:
Oxidation: 12-Aminododecan-1-ol hydrochloride can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of dodecanal or dodecanoic acid.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted dodecanol derivatives.
科学的研究の応用
Chemistry: 12-Aminododecan-1-ol hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of surfactants, polymers, and other complex organic molecules.
Biology: In biological research, it is used as a reagent for the modification of biomolecules. It can be used to introduce amino groups into proteins or other biomolecules, facilitating further functionalization.
Medicine: The compound has potential applications in drug development. It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring long-chain amino alcohols.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and emulsifiers. It is also used in the formulation of personal care products and cosmetics.
作用機序
The mechanism of action of 12-Aminododecan-1-ol hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, facilitating interactions with proteins, nucleic acids, and other biomolecules. The long hydrophobic chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
類似化合物との比較
12-Aminododecanol: The parent compound without the hydrochloride salt.
12-Aminododecanoic acid: An amino acid derivative with similar chain length.
1-Dodecanol: A long-chain alcohol with similar hydrophobic properties.
Uniqueness: 12-Aminododecan-1-ol hydrochloride is unique due to the presence of both an amino group and a long hydrophobic chain, making it versatile for various applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain industrial and research applications.
特性
分子式 |
C12H28ClNO |
|---|---|
分子量 |
237.81 g/mol |
IUPAC名 |
12-aminododecan-1-ol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;/h14H,1-13H2;1H |
InChIキー |
MBHCRDGQXFQJMU-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCO)CCCCCN.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8273599.png)
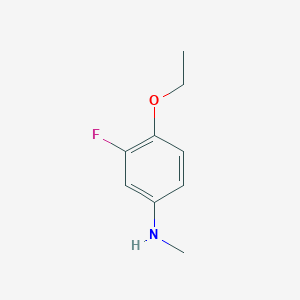
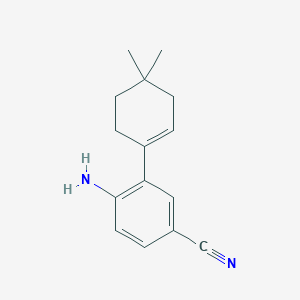
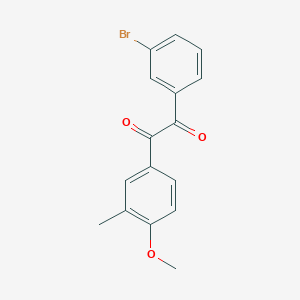
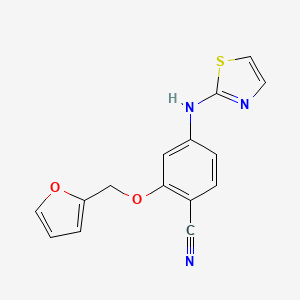
![3-(2-methoxyethyl)-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8273649.png)
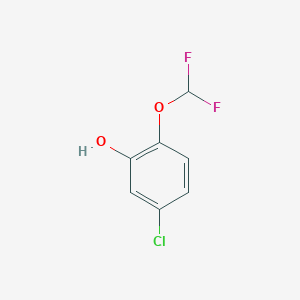
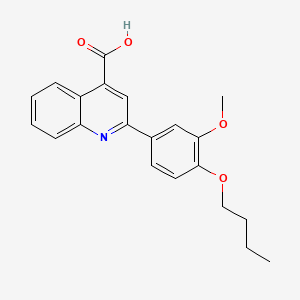
![12-bromo-4-chloro-6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B8273676.png)
![2-methoxy-10H-pyridazino[3,2-b]-quinazolin-10-one](/img/structure/B8273687.png)
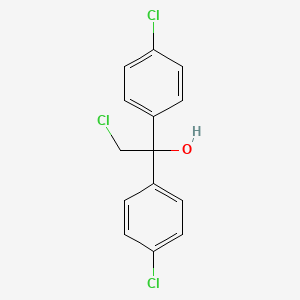
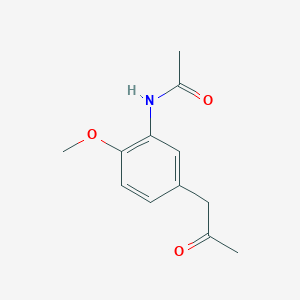
![2-(Chloromethyl)-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8273698.png)
![6-vinyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B8273705.png)
